3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
Overview
Description
3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with a bromophenyl group, a prop-2-enyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a bromophenyl halide.
Attachment of the Prop-2-enyl Group: The prop-2-enyl group can be added via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.
Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can be leveraged to enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and pyridyl groups may enhance the compound’s binding affinity and specificity for these targets. The prop-2-enyl group may facilitate the compound’s penetration into cells, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
- 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
- 3-[(3-Iodophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
Uniqueness
The uniqueness of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole lies in its bromophenyl group, which can participate in unique chemical reactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets.
Properties
IUPAC Name |
4-[5-[(3-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4S/c1-2-10-22-16(14-6-8-19-9-7-14)20-21-17(22)23-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFYIUSGCALOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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